

(R)-Carisbamate-d4: A Technical Guide for Bioanalytical Research

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Compound of Interest		
Compound Name:	(R)-Carisbamate-d4	
Cat. No.:	B587630	Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Deuterated Analogs in Modern Bioanalysis

(R)-Carisbamate, also known as YKP-509, is an investigational neuromodulator studied for its potential as an anticonvulsant and neuroprotective agent. Its primary mechanism of action involves the modulation of neuronal excitability through the blockade of voltage-gated sodium channels.[1] As with any drug candidate, understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for development.

Accurate quantification of drug concentrations in biological matrices like plasma or serum is the foundation of PK studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[2] The robustness of LC-MS/MS assays is significantly enhanced by the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby correcting for any potential variability.[3]

This is the principal role of **(R)-Carisbamate-d4**. As a stable isotope-labeled (SIL) analog of the parent drug, where four hydrogen atoms have been replaced by deuterium, it is the preferred internal standard for the quantitative bioanalysis of (R)-Carisbamate. Its physicochemical

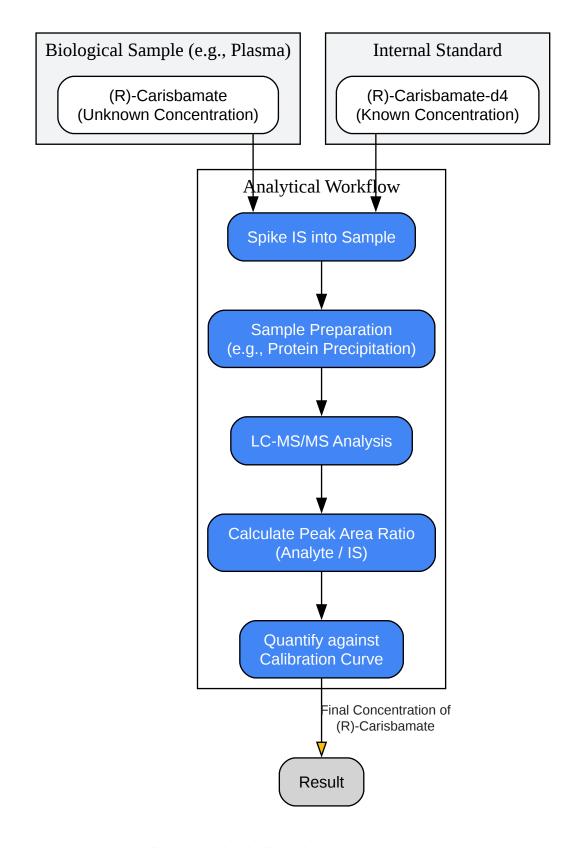


properties are nearly identical to the non-labeled analyte, ensuring it co-elutes chromatographically and experiences similar matrix effects and ionization efficiency.[3] However, its mass is shifted by four Daltons (Da), allowing a mass spectrometer to distinguish it from the analyte, which is the key to precise quantification. This guide provides an in-depth overview of the application of **(R)-Carisbamate-d4** in research, focusing on its use in a representative LC-MS/MS method for pharmacokinetic analysis.

Application in Quantitative Bioanalysis

The sole research application of **(R)-Carisbamate-d4** is to serve as an internal standard for the precise quantification of (R)-Carisbamate in biological samples. It is added at a known, fixed concentration to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. The instrument measures the peak area response of both the analyte ((R)-Carisbamate) and the IS (**(R)-Carisbamate-d4**). The concentration of the analyte in the unknown samples is then determined by calculating the ratio of the analyte's peak area to the IS's peak area and plotting this ratio against a calibration curve.





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Caption: Logic of using a deuterated internal standard for quantification.



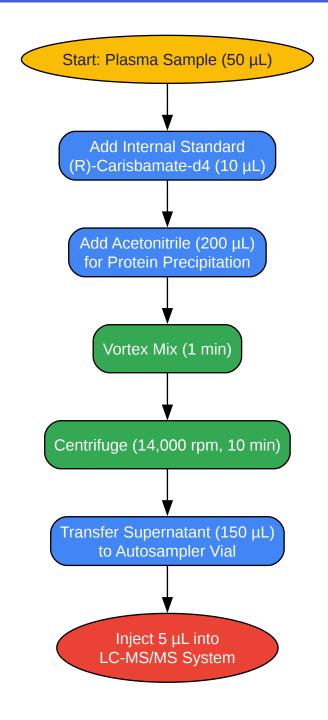
Representative Experimental Protocol

While specific, validated methods from clinical development are often proprietary, the following section details a representative experimental protocol for the quantification of (R)-Carisbamate in rat plasma using **(R)-Carisbamate-d4** as an internal standard. This protocol is synthesized from established bioanalytical methods for Carisbamate and other small molecule drugs.

3.1. Sample Preparation: Protein Precipitation

- Label 1.5 mL polypropylene microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
- Aliquot 50 μL of the respective sample (blank plasma, standard, QC, or unknown) into the labeled tubes.
- Add 10 μ L of the **(R)-Carisbamate-d4** internal standard working solution (e.g., 500 ng/mL in 50% methanol) to every tube except for the blank matrix samples.
- To precipitate proteins, add 200 μL of acetonitrile to each tube.
- Vortex mix all tubes vigorously for 1 minute.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 150 μL of the clear supernatant to a 96-well plate or autosampler vials.
- Inject 5 μL of the supernatant into the LC-MS/MS system.





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Caption: Workflow for sample preparation via protein precipitation.

3.2. Liquid Chromatography Conditions



Parameter	Value
LC System	UHPLC System
Column	C18 Column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Gradient Program	10% B to 90% B over 2.5 min, hold 1 min, reequilibrate

3.3. Mass Spectrometry Conditions

Parameter	Value
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Source Temp.	500°C
Capillary Voltage	3.5 kV
Gas Flow	Optimized for specific instrument (e.g., N2)

Quantitative Data and Method Performance

The following tables summarize the expected mass spectrometry parameters and performance characteristics of a validated bioanalytical method.

Table 1: Mass Spectrometry MRM Transitions



Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) (R)-Carisbamate 216.0 198.0 15 (R)-Carisbamate-d4 220.0 202.0 15 Note: Transitions are representative. The precursor ion reflects the monoisotopic mass plus a proton. The product ion corresponds to a stable fragment after collision-induced dissociation (e.g., loss of H ₂ O).				
(R)-Carisbamate-d4 220.0 202.0 15 Note: Transitions are representative. The precursor ion reflects the monoisotopic mass plus a proton. The product ion corresponds to a stable fragment after collision-induced dissociation (e.g., loss	Compound		Product Ion (Q3)	
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The product ion corresponds to a stable fragment after collision-induced dissociation (e.g., loss	the monoisotopic			
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dissociation (e.g., loss	stable fragment after			
· ·	collision-induced			
of H ₂ O).	dissociation (e.g., loss			
	of H₂O).			

Table 2: Representative Method Validation Summary

Parameter	Result	
Linearity Range	5 - 5,000 ng/mL	
Correlation Coefficient (r²)	> 0.995	
Lower Limit of Quantification (LLOQ)	5 ng/mL	
Intra-day Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	
Inter-day Accuracy (% Bias)	Within ±15% (±20% at LLOQ)	
Intra-day Precision (% CV)	< 15% (< 20% at LLOQ)	
Inter-day Precision (% CV)	< 15% (< 20% at LLOQ)	
Extraction Recovery	> 85%	

Mechanism of Action: Signaling Pathway



(R)-Carisbamate exerts its anticonvulsant effects primarily by interacting with voltage-gated sodium channels (VGSCs) on neuronal membranes. These channels are crucial for the initiation and propagation of action potentials. In pathological states like epilepsy, neurons can become hyperexcitable, firing action potentials at an abnormally high frequency. Carisbamate is believed to stabilize the inactive state of VGSCs, making it more difficult for the channel to open in response to depolarization. This reduces the neuron's ability to sustain high-frequency firing, thereby dampening the excessive electrical activity that leads to seizures.

Caption: Proposed mechanism of action of (R)-Carisbamate.

Conclusion

(R)-Carisbamate-d4 is a critical research tool, indispensable for the accurate pharmacokinetic evaluation of (R)-Carisbamate. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data necessary for drug development. The representative methods and data presented in this guide underscore its function and provide a technical framework for researchers engaged in the preclinical and clinical assessment of this novel anticonvulsant agent. The precision afforded by this deuterated standard is paramount for making informed decisions in the progression of (R)-Carisbamate as a potential therapeutic.

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